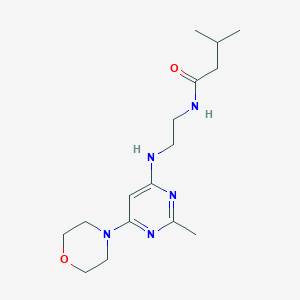

3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide

Description

3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide is a synthetic organic compound featuring a butanamide backbone with a substituted pyrimidine-morpholine moiety. Its structure includes a 2-methyl-6-morpholinopyrimidin-4-yl group linked via an ethylamino spacer to the amide nitrogen.

Properties

IUPAC Name |

3-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-12(2)10-16(22)18-5-4-17-14-11-15(20-13(3)19-14)21-6-8-23-9-7-21/h11-12H,4-10H2,1-3H3,(H,18,22)(H,17,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOPDBQCVYURBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide typically involves multiple steps, starting with the preparation of the core morpholinopyrimidine structure. The process may include:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as guanidine and β-keto esters.

Introduction of the Morpholine Group: The morpholine moiety is introduced through nucleophilic substitution reactions.

Attachment of the Ethylamine and Butanamide Groups: These groups are added through subsequent reactions involving amine and carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like morpholine and ethylamine are introduced under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-inflammatory and antiviral properties.

Medicine: The compound has shown promise in preclinical studies for the treatment of inflammatory diseases and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory responses or viral replication, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyrimidine ring, amide substituents, or appended functional groups. Below is a comparative analysis supported by data from diverse sources:

Structural Analogues and Their Properties

*Calculated based on formula C₁₇H₂₈N₆O₂.

Key Comparative Insights

Bioactivity: The target compound’s morpholine-pyrimidine core distinguishes it from analogues with bulkier aromatic systems (e.g., diphenylhexane in ), which may hinder blood-brain barrier penetration. In contrast, the morpholine group likely improves water solubility compared to dimethylphenoxy or phenylmethyl substituents . Unlike the Schiff base butanamide in , which requires metal coordination for activity, the target compound’s activity is likely intrinsic to its pyrimidine-morpholine motif.

Pharmacokinetics: The ethylamino linker in the target compound may enhance metabolic stability relative to the thioxomethyl group in , which could undergo oxidation or hydrolysis.

Biological Activity

3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by a unique structural framework, exhibits various biological activities primarily linked to its interactions with specific molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₅O₂

- Molecular Weight : 345.41 g/mol

This compound features a morpholinopyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. Research indicates that it interacts with the active sites of enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), leading to inhibition of their activity. This inhibition results in a decrease in the production of pro-inflammatory mediators, which is crucial for managing inflammatory conditions .

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using macrophage cell lines stimulated with lipopolysaccharides (LPS) showed that this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The reduction in these enzymes correlates with decreased levels of nitric oxide and prostaglandins, which are key mediators in inflammatory responses .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while the compound is effective in inhibiting inflammatory pathways, it maintains a favorable safety profile. The concentrations required to exert anti-inflammatory effects were found to be non-cytotoxic to normal cells, suggesting a therapeutic window for potential clinical applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity | Potency |

|---|---|---|---|

| Compound A | Morpholinopyrimidine core | Anti-inflammatory | Moderate |

| Compound B | Benzamide derivative | COX inhibition | High |

| This compound | Morpholinopyrimidine + Butanamide | Strong anti-inflammatory | High |

Case Studies and Research Findings

- In Vitro Studies : A study published in RSC Advances demonstrated that derivatives of morpholinopyrimidine, similar to our compound, inhibited iNOS and COX-2 expression significantly in RAW 264.7 macrophage cells. This study highlighted the potential for developing morpholine-based anti-inflammatory agents .

- Clinical Implications : Another investigation into morpholine derivatives has shown promise in treating autoimmune diseases like rheumatoid arthritis and Crohn's disease, where inflammation plays a crucial role. The ongoing clinical trials suggest a pathway for translating these findings into therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of the pyrimidine-morpholine core. A plausible route includes:

- Step 1: Synthesis of 2-methyl-6-morpholinopyrimidin-4-amine via nucleophilic substitution of 4-chloro-6-methylpyrimidine with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) .

- Step 2: Coupling the pyrimidine intermediate with a butanamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF.

- Key Intermediates:

- Intermediate A: 2-methyl-6-morpholinopyrimidin-4-amine (critical for ensuring regioselective coupling).

- Intermediate B: 3-methylbutanoyl chloride (activated for amide bond formation).

- Intermediate C: Ethylenediamine derivative for linking the pyrimidine and butanamide moieties.

Optimize purity at each step using column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers optimize reaction conditions during the coupling of the morpholine-pyrimidine moiety to the butanamide backbone?

Methodological Answer: Key parameters include:

- Solvent Selection: Use DMF or THF for solubility of polar intermediates; dichloromethane may reduce side reactions in carbodiimide couplings .

- Temperature: Maintain 0–5°C during activation (e.g., acyl chloride formation) to prevent decomposition; room temperature for coupling reactions.

- Catalysts: Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Stoichiometry: Use a 1.2:1 molar ratio of pyrimidine-amine to butanamide derivative to account for steric hindrance.

Monitor progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS. Post-reaction, purify using flash chromatography (gradient elution with 5–20% methanol in DCM) .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in this compound, particularly when crystallographic data is unavailable?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000) to distinguish isobaric species.

- 2D NMR (HSQC, HMBC): Assign proton-carbon correlations to verify the morpholine-pyrimidine linkage and butanamide substitution pattern. For example, HMBC correlations between the ethylenediamine NH and pyrimidine C4 confirm connectivity .

- IR Spectroscopy: Identify amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands to validate backbone integrity.

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .

Q. How should researchers address discrepancies in biological activity data across studies testing this compound’s kinase inhibition profiles?

Methodological Answer:

- Assay Standardization: Use uniform kinase panels (e.g., Eurofins KinaseProfiler) and ATP concentrations (e.g., 1 mM) to minimize variability.

- Control Compounds: Include staurosporine or dasatinib as reference inhibitors to validate assay conditions.

- Data Normalization: Express IC₅₀ values relative to positive controls and account for solvent effects (e.g., DMSO <0.1%).

- Structural Validation: Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .

Q. What computational modeling strategies are effective in predicting the binding affinity of this compound to kinase targets like PI3K or mTOR?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Glide to model interactions between the morpholine-pyrimidine core and kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge residues (e.g., Val882 in mTOR).

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability; analyze RMSD and ligand-protein interaction fingerprints.

- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the kinase active site to predict resistance profiles .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the morpholine substituent versus the butanamide chain in target engagement?

Methodological Answer:

- Variation of Substituents:

- Morpholine Replacement: Synthesize analogs with piperidine or thiomorpholine to assess hydrogen-bonding and steric effects.

- Butanamide Modifications: Introduce branching (e.g., 2-methyl vs. 3-methyl) or replace the amide with sulfonamide to probe hydrophobicity.

- Biological Testing: Screen analogs against kinase panels and correlate activity with structural features. For example, morpholine’s oxygen may enhance solubility but reduce membrane permeability .

- Physicochemical Profiling: Measure logP (shake-flask method) and solubility (HPLC-UV) to link SAR with ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.